molecular formula C17H17N3O3S2 B2576685 6-[(5Z)-5-[(1H-1,3-benzodiazol-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid CAS No. 1164558-49-9

6-[(5Z)-5-[(1H-1,3-benzodiazol-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid

Cat. No.: B2576685
CAS No.: 1164558-49-9
M. Wt: 375.46
InChI Key: BVBLGUAZPRKLBS-RAXLEYEMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(5Z)-5-[(1H-1,3-benzodiazol-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid is a complex organic compound that features a unique structure combining a benzimidazole ring, a thiazolidinone ring, and a hexanoic acid chain. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(5Z)-5-[(1H-1,3-benzodiazol-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid typically involves multiple steps, starting with the preparation of the benzimidazole and thiazolidinone intermediates. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[(5Z)-5-[(1H-1,3-benzodiazol-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid undergoes various chemical reactions, including:

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted benzimidazole compounds, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 6-[(5Z)-5-[(1H-1,3-benzodiazol-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring is known to interact with DNA and proteins, while the thiazolidinone ring can form covalent bonds with nucleophilic sites in biological molecules. These interactions can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.

    Thiazolidinone Derivatives: Compounds such as pioglitazone and rosiglitazone, which are used as antidiabetic agents.

Uniqueness

6-[(5Z)-5-[(1H-1,3-benzodiazol-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid is unique due to its combined structural features of benzimidazole and thiazolidinone rings, which confer a broad spectrum of biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

6-[5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S2/c21-15(22)8-2-1-5-9-20-16(23)13(25-17(20)24)10-14-18-11-6-3-4-7-12(11)19-14/h3-4,6-7,10,23H,1-2,5,8-9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDYAOSOZPITMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CC3=C(N(C(=S)S3)CCCCCC(=O)O)O)N=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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